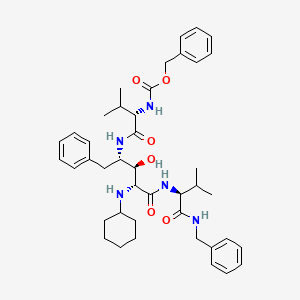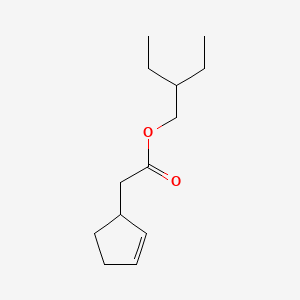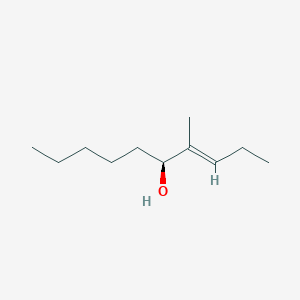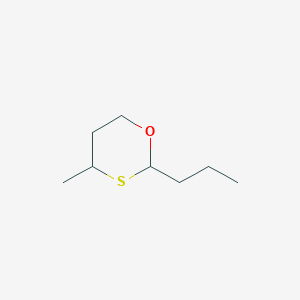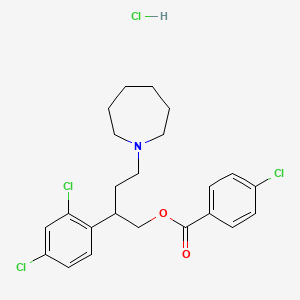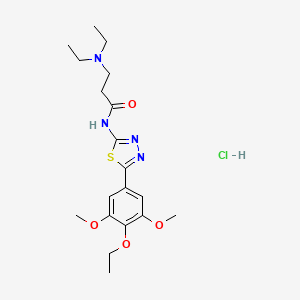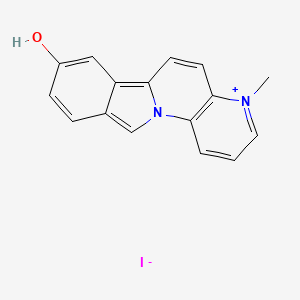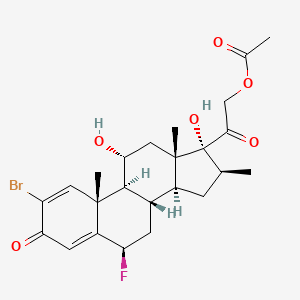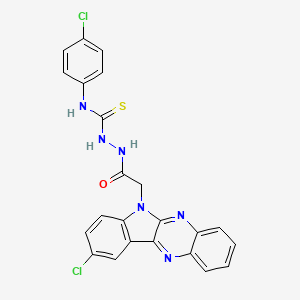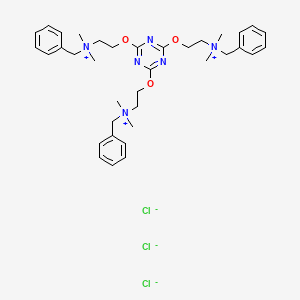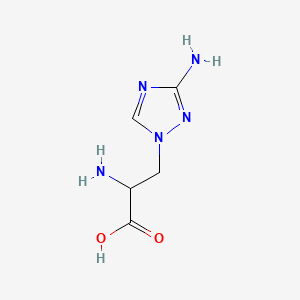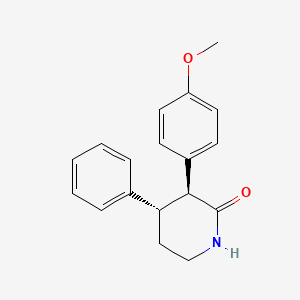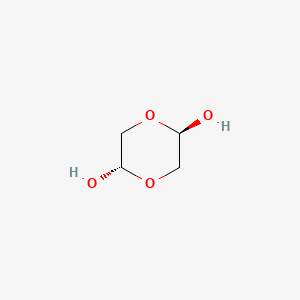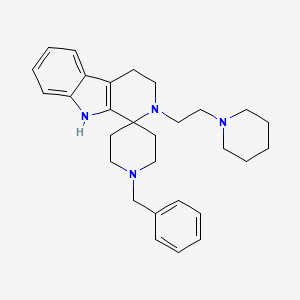
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(2-(1-piperidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridoindole precursors, followed by the formation of the spiro linkage through cyclization reactions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the cyclization and substitution steps. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Industrial production also focuses on cost-effectiveness, waste reduction, and adherence to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro chemistry.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mecanismo De Acción
The mechanism by which Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole): A simpler analog without additional substituents.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl): Lacks the piperidinyl ethyl group.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(1-piperidinyl)ethyl): Lacks the phenylmethyl group.
Uniqueness
The uniqueness of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties can be leveraged for specialized applications in research and industry.
Propiedades
Número CAS |
130889-46-2 |
|---|---|
Fórmula molecular |
C29H38N4 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
1'-benzyl-2-(2-piperidin-1-ylethyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C29H38N4/c1-3-9-24(10-4-1)23-32-19-14-29(15-20-32)28-26(25-11-5-6-12-27(25)30-28)13-18-33(29)22-21-31-16-7-2-8-17-31/h1,3-6,9-12,30H,2,7-8,13-23H2 |
Clave InChI |
JILHEMWGDJECSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


